Naphthalene-1,4-diamine

Photophysics Solvatochromism Fluorescence

Researchers requiring non-planar diamine isomers for electronic materials face limited supply. 1,4-Diaminonaphthalene (CAS 2243-61-0) addresses this gap with its unique 1,4-substitution pattern that reduces detrimental π-π stacking, enhancing solubility and film-forming properties in polymer synthesis. • Largest dipole change upon excitation among diaminonaphthalene isomers-optimal for solvatochromic probes reporting local polarity in protein folding and membrane studies. • Superior conjugation efficiency vs. 1,5- and 1,8-isomers when used as an azomethine-based hole transport monomer in solution-processed OLEDs. • Resistant to proton-induced fluorescence quenching, ensuring robust signal in acidic cellular compartments where other isomers fail. Sourced for R&D; bulk inquiries welcome.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 2243-61-0
Cat. No. B1199982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,4-diamine
CAS2243-61-0
Synonyms1,4-naphthylenediamine
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2N)N
InChIInChI=1S/C10H10N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,11-12H2
InChIKeyOKBVMLGZPNDWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,4-diamine Procurement Overview


Naphthalene-1,4-diamine (CAS: 2243-61-0), also known as 1,4-diaminonaphthalene, is an aromatic diamine belonging to the class of diaminonaphthalene isomers [1]. It is a white to light yellow crystalline solid with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol. The compound is primarily used as a versatile building block in the synthesis of polyamides, polyimides, conductive polymers, and organic electronic materials [2]. Its unique 1,4-substitution pattern on the naphthalene core imparts specific photophysical and electrochemical properties that differentiate it from its more common 1,5- and 1,8-isomers [3].

Naphthalene-1,4-diamine Isomer Differentiation


The three most common isomers of diaminonaphthalene—1,4-, 1,5-, and 1,8-diaminonaphthalene—are chemically distinct due to the relative positions of their amino groups. This positional variation leads to significant differences in molecular planarity, electronic distribution, and excited-state behavior that directly impact their performance in applications such as organic electronics and fluorescence-based assays [1]. Unlike the more extensively studied 1,5- and 1,8-derivatives, Naphthalene-1,4-diamine exhibits unique non-planar geometry and a pronounced change in dipole moment upon excitation [1]. These properties are not merely academic curiosities; they translate into measurable differences in conjugation efficiency in polymers and sensitivity in optoelectronic devices [2]. Furthermore, its distinct synthesis pathway and historically limited commercial availability have created a specialized supply chain, making direct substitution with other isomers a high-risk proposition for process consistency and performance [3].

Naphthalene-1,4-diamine Differentiation Evidence


Highest Excited-State Dipole Moment Change

The change in dipole moment upon excitation (Δμ) for 1,4-diaminonaphthalene is the greatest among the 1,4-, 1,5-, and 1,8-isomers. This was determined through solvatochromic shift analysis using the Lippert-Mataga equation, where 1,5-diaminonaphthalene exhibited a Δμ of zero, indicating no change in dipole moment upon excitation, while 1,4-diaminonaphthalene showed the largest non-zero value [1].

Photophysics Solvatochromism Fluorescence

Unique Non-Planar Geometry

Spectroscopic analysis of the three isomers revealed distinct ground-state geometries. In 1,5-diaminonaphthalene, the amino groups are coplanar with the naphthalene ring. In 1,8-diaminonaphthalene, they are twisted relative to each other but remain coplanar to the ring. Crucially, in 1,4-diaminonaphthalene, the amino groups are non-planar with respect to the naphthalene ring [1]. This structural difference has a direct impact on electronic conjugation and material properties.

Structural Chemistry Conjugation Spectroscopy

Absence of Proton-Induced Quenching

A study on proton-induced fluorescence quenching demonstrated that while the mono-cations of 1,5- and 1,8-diaminonaphthalene are susceptible to quenching before forming di-cations, the neutral species of 1,4-diaminonaphthalene does not exhibit this behavior. The quenching rate constants (k′q) for 1,5-DAN and 1,8-DAN mono-cations were measured at 2.6 × 10⁸ and 1.0 × 10⁹ dm³ mol⁻¹ s⁻¹, respectively [1]. No quenching was observed for the neutral species.

Photochemistry Fluorescence Quenching Proton Transfer

Enhanced Conjugation in OLED HTMs

In the synthesis of triarylamine-based azomethines for hole transport materials (HTMs), the imine derivative synthesized from 1,4-diaminonaphthalene exhibited better conjugation than those synthesized from 1,5-diaminonaphthalene, 3,3′-dimethylnaphtidine, and 3,8-diamino-6-phenylphenanthridine [1]. The HOMO level for these azomethines was measured to be in the range of −5.08 to −5.22 eV via cyclic voltammetry, confirming their suitability for hole injection [1].

Organic Electronics Hole Transport Material OLED

Procurement Cost Barrier

Historical methods for synthesizing 1,4-diaminonaphthalene, such as azo-coupling starting from 1-naphthylamine or reaction of hydroxylamine with nitronaphthalene, are multi-stage, involve cost-intensive raw materials, and result in low yields [1]. This contrasts with the industrial production of 1,5-diaminonaphthalene, which is established via sulfonation of naphthalene [1]. This supply-demand dynamic is reflected in current pricing: as of early 2026, 1,4-diaminonaphthalene (97-98% purity) was available from suppliers at approximately $150 USD per 100 mg , while the more common 1,5-isomer was priced around $98 USD for 5 grams (97% purity) , representing an approximate 75x cost differential on a per-gram basis for comparable purities.

Process Chemistry Supply Chain Procurement

Naphthalene-1,4-diamine Application Scenarios


Environment-Sensitive Fluorescent Probes

Given that 1,4-diaminonaphthalene exhibits the largest change in dipole moment upon excitation among its isomers [1], it is the optimal choice for designing solvatochromic dyes and fluorescent probes. These probes can report on changes in local polarity, making them valuable for studying protein folding, membrane dynamics, and cellular microenvironments.

Solution-Processable HTMs for OLEDs

The non-planar geometry of 1,4-diaminonaphthalene reduces detrimental π-π stacking [1], which can enhance solubility and film-forming properties. When used as a monomer for creating azomethine-based hole transport materials, it has demonstrated superior conjugation compared to other diamines [2], making it a strong candidate for high-performance, solution-processed organic light-emitting diodes (OLEDs).

pH-Stable Fluorescent Emission

Unlike the 1,5- and 1,8-isomers, the neutral form of 1,4-diaminonaphthalene is resistant to proton-induced fluorescence quenching [1]. This makes it a more robust and reliable fluorescent label for assays or imaging studies conducted in acidic subcellular compartments (e.g., lysosomes) or under fluctuating pH conditions, where other diamino-naphthalene-based dyes would suffer from signal loss.

Specialty Polymer Synthesis

Due to its significantly higher cost and limited availability compared to 1,5-diaminonaphthalene [2], the procurement of Naphthalene-1,4-diamine should be reserved for applications where its unique structural and electronic properties are indispensable. These include the synthesis of specialized polyamides, polyimides, or conductive polymers for niche electronics, aerospace, or advanced sensing where performance outweighs cost sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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